molecular formula C12H8O3 B14502194 2,5-bis(furan-2-yl)furan CAS No. 62889-09-2

2,5-bis(furan-2-yl)furan

Katalognummer: B14502194
CAS-Nummer: 62889-09-2
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: OPSVYWJVJJBXNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(furan-2-yl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound, this compound, features two furan rings attached to a central furan ring at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(furan-2-yl)furan typically involves the reaction of furfural with suitable reagents. One common method is the Weidenhagen reaction, where [2-(furan-2-yl)-2-oxoethyl]acetate reacts with furfural . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and the use of green chemistry principles to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(furan-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .

Wirkmechanismus

The mechanism of action of 2,5-bis(furan-2-yl)furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives may inhibit specific enzymes or modulate receptor activity, contributing to their therapeutic potential .

Eigenschaften

CAS-Nummer

62889-09-2

Molekularformel

C12H8O3

Molekulargewicht

200.19 g/mol

IUPAC-Name

2,5-bis(furan-2-yl)furan

InChI

InChI=1S/C12H8O3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H

InChI-Schlüssel

OPSVYWJVJJBXNC-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC=C(O2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.